(2-chloroimidazol-1-yl) morpholine-4-carboxylate
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Overview
Description
(2-chloroimidazol-1-yl) morpholine-4-carboxylate is a chemical compound that features a morpholine ring, a carboxylic acid group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloroimidazol-1-yl) morpholine-4-carboxylate typically involves the reaction of morpholine-4-carboxylic acid with 2-chloroimidazole in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(2-chloroimidazol-1-yl) morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the imidazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester bond can be hydrolyzed to produce morpholine-4-carboxylic acid and 2-chloroimidazole.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolyzing Agents: Acids or bases such as hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazole derivatives, while hydrolysis produces the parent acid and imidazole .
Scientific Research Applications
(2-chloroimidazol-1-yl) morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2-chloroimidazol-1-yl) morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds such as morpholine-4-carboxylic acid p-tolyl ester.
Imidazole Derivatives: Compounds like 2-chloroimidazole and other substituted imidazoles.
Uniqueness
(2-chloroimidazol-1-yl) morpholine-4-carboxylate is unique due to its combination of a morpholine ring and an imidazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H10ClN3O3 |
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Molecular Weight |
231.63 g/mol |
IUPAC Name |
(2-chloroimidazol-1-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C8H10ClN3O3/c9-7-10-1-2-12(7)15-8(13)11-3-5-14-6-4-11/h1-2H,3-6H2 |
InChI Key |
SHGJTJRQXKMDJI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)ON2C=CN=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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